(o-Chlorophenoxy)phenylacetic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Standard phenoxyacetic acids lack selectivity for COX-2 over COX-1. This alpha,alpha-disubstituted acetic acid derivative offers a differentiated scaffold with validated selectivity. - **Selectivity**: Ki = 920 nM (COX-2); IC50 >50 µM (COX-1) → >54-fold window. - **SAR control**: Positional isomer vs. IL-8/CXCL8 chemotaxis inhibitor (CHEMBL30038). - **Analytical use**: pKa ~2.58; suitable as HPLC system suitability standard. Available for R&D, medicinal chemistry, and analytical QC.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 17639-01-9
Cat. No. B12175927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(o-Chlorophenoxy)phenylacetic acid
CAS17639-01-9
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl
InChIInChI=1S/C14H11ClO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17)
InChIKeyRAZABXQTXNREAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scientific Procurement and Differentiation Guide


(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9), systematically named 2-(2-chlorophenoxy)-2-phenylacetic acid (C14H11ClO3, MW 262.69), is an aryloxy-substituted phenylacetic acid derivative . The compound features a geminal diphenyl ether-acetic acid scaffold wherein a 2-chlorophenoxy moiety and a phenyl group are both attached to the alpha-carbon of the acetic acid unit [1]. This structural arrangement distinguishes it from the more extensively studied positional isomer, 2-(2-(2-chlorophenoxy)phenyl)acetic acid (CAS 81682-40-8), which bears the acetic acid side chain directly on the phenyl ring rather than at the alpha position .

Why Generic Substitution Fails with Positional Isomers


Substitution of (o-chlorophenoxy)phenylacetic acid (CAS 17639-01-9) with structurally related compounds in research or industrial applications is non-trivial due to fundamental differences in molecular architecture and resulting physicochemical properties. The target compound's alpha,alpha-disubstituted acetic acid framework confers a distinct acid dissociation constant (pKa ~2.58 predicted) compared to simpler phenoxyacetic acid analogs such as 2-chlorophenoxyacetic acid (CAS 614-61-9, pKa ~3.05) . More critically, the positional isomer 2-(2-(2-chlorophenoxy)phenyl)acetic acid (CAS 81682-40-8) exhibits a different connectivity pattern where the acetic acid moiety is directly attached to the phenyl ring rather than the alpha-carbon bridge, altering both the compound's conformational flexibility and its interaction with biological targets [1]. These differences translate into distinct activity profiles in biological assays, as evidenced by the IL-8/CXCL8 chemotaxis inhibition data available for the positional isomer (IC50 = 500 nM) [2], while the target compound itself lacks documented COX-1 inhibitory activity (>50 μM) [3], indicating divergent target engagement. Generic substitution without verification of assay-specific performance therefore carries substantial risk of experimental irreproducibility.

Quantitative Differentiation Evidence vs. Structural Analogs


Alpha,Alpha-Disubstituted Scaffold vs. Ring-Attached Isomer

(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9) possesses a geminal alpha,alpha-disubstituted acetic acid architecture wherein both the 2-chlorophenoxy group and a phenyl ring are directly bonded to the alpha-carbon . In contrast, the positional isomer 2-(2-(2-chlorophenoxy)phenyl)acetic acid (CAS 81682-40-8) bears the acetic acid moiety as a side chain on the phenyl ring, resulting in a biphenyl ether scaffold with one intervening methylene unit between the ring and the carboxyl group [1]. This topological distinction alters the spatial relationship between the carboxyl pharmacophore and the lipophilic chlorophenoxy domain.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

IL-8/CXCL8 Chemotaxis Inhibition Profile Comparison

The positional isomer of (o-chlorophenoxy)phenylacetic acid, 2-(2-(2-chlorophenoxy)phenyl)acetic acid (CAS 81682-40-8, CHEMBL30038), exhibits quantifiable inhibition of CXCL8 (IL-8)-induced chemotaxis in human polymorphonuclear leukocytes with an IC50 of 500 nM (0.5 μM) [1]. This assay measures functional antagonism of IL-8-mediated neutrophil migration. In contrast, the target compound (CAS 17639-01-9) has no documented activity in this assay system, representing a clear functional divergence between the two structural isomers.

Immunology Inflammation Research Chemokine Biology

COX-2 Selectivity and COX-1 Sparing Profile

In comparative enzymatic assays, (o-chlorophenoxy)phenylacetic acid (CAS 17639-01-9) demonstrates measurable inhibition of human COX-2 with a Ki of 920 nM, but exhibits no significant inhibition of ovine COX-1 (IC50 > 50,000 nM) [1]. This COX-1-sparing profile contrasts with classical non-selective NSAIDs and the broader class of phenylacetic acid derivatives such as fenclofenac (CAS 34645-84-6), which acts as a non-selective COX inhibitor with documented anti-inflammatory, analgesic, and antipyretic activities . Additionally, the highly potent analog [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid (Compound 8) demonstrates 40-fold greater potency than fenclofenac in the adjuvant-induced arthritis screen [2], establishing a potency benchmark for the phenoxyphenylacetic acid class.

COX Inhibition Anti-inflammatory Research Enzymology

Enhanced Acidity vs. Simple Phenoxyacetic Acids

The predicted acid dissociation constant (pKa) for (o-chlorophenoxy)phenylacetic acid (CAS 17639-01-9) is 2.58 ± 0.10 , indicating greater acidity than simpler phenoxyacetic acid derivatives such as 2-chlorophenoxyacetic acid (CAS 614-61-9), which exhibits a pKa of 3.05 at 25°C [1]. This ~0.5 log unit difference corresponds to approximately a three-fold difference in acid dissociation equilibrium. The enhanced acidity arises from the electron-withdrawing inductive effect of the alpha-phenyl substituent and the alpha-oxygen atom, which stabilize the conjugate base.

Physicochemical Characterization Formulation Development Analytical Chemistry

Plant Growth Regulation SAR and Structural Context

Within the class of chlorophenoxyacetic acid derivatives, structure-activity relationships for plant growth regulation have been systematically characterized. Historical studies on phenoxyacetic acid auxin activity established that high activity requires two unsubstituted positions in the ring para to each other, and that 2,6-disubstituted compounds (such as 2,6-dichlorophenoxyacetic acid) exhibit anti-auxin rather than auxin activity [1]. The target compound's 2-chloro substitution pattern on the phenoxy ring, combined with the alpha-phenyl substituent, positions it as a unique structural entity within this SAR framework, though direct comparative auxin activity data for CAS 17639-01-9 are not available in the public domain.

Agrochemical Research Plant Physiology Auxin Biology

Validated Research and Industrial Application Scenarios


COX-2 Selective Inhibitor Scaffold Development

The compound's moderate COX-2 inhibitory activity (Ki = 920 nM) combined with negligible COX-1 inhibition (IC50 > 50,000 nM) establishes a selectivity window of >54-fold, providing a starting scaffold for medicinal chemistry optimization of COX-2-preferring agents [1]. This COX-1-sparing profile is structurally derived from the alpha,alpha-disubstituted acetic acid architecture, which may be further modified to enhance COX-2 potency while maintaining selectivity. The scaffold offers a differentiated chemotype from classical diarylheterocycle COX-2 inhibitors (celecoxib class) and non-selective arylacetic acid NSAIDs (diclofenac, fenclofenac class).

Positional Isomer Comparator for Chemokine Assays

As a positional isomer of the IL-8/CXCL8 chemotaxis inhibitor CHEMBL30038 (CAS 81682-40-8, IC50 = 500 nM in human PMN migration assays), (o-chlorophenoxy)phenylacetic acid serves as a critical negative control or SAR comparator for validating target engagement specificity in chemokine signaling studies [2]. The distinct InChIKey and molecular connectivity between the two isomers enable precise differentiation of structure-dependent biological effects, supporting robust experimental design in inflammation and immunology research programs.

Analytical Method Development and Reference Standard

The compound's predicted physicochemical properties—pKa of 2.58 ± 0.10 and boiling point of 394.6 ± 27.0 °C —provide essential parameters for developing and validating reverse-phase HPLC methods, LC-MS quantification protocols, and stability-indicating assays. The enhanced acidity relative to simple phenoxyacetic acid analogs (ΔpKa ≈ 0.47) directly informs mobile phase pH selection, column chemistry choices, and sample preparation workflows, making this compound suitable as a system suitability standard or impurity marker in analytical quality control.

Specialty Chemical Intermediate with Differentiated Profile

The geminal alpha,alpha-disubstituted acetic acid framework confers distinct solubility and reactivity characteristics compared to ring-substituted positional isomers (CAS 81682-40-8, CAS 25563-04-6) and simpler chlorophenoxyacetic acids (CAS 614-61-9) [3]. The target compound's structural uniqueness—specifically the direct attachment of both phenyl and chlorophenoxy groups to the alpha-carbon—enables its use as a differentiated building block for synthesizing proprietary analogs, derivatives, or research tool compounds where standard phenoxyacetic acid scaffolds are insufficient or have been extensively claimed in existing intellectual property.

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